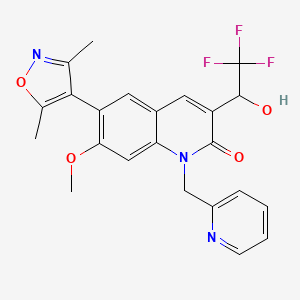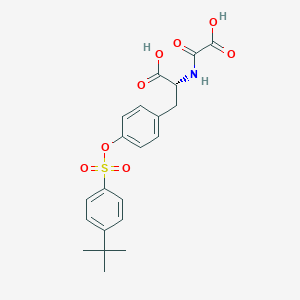![molecular formula C26H25N3O3 B10833742 Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)
Oxazolo[3,4-a]pyrazine derivative 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazolo[3,4-a]pyrazine derivative 3 is a compound belonging to the oxazolo[3,4-a]pyrazine class, which is known for its significant biological activities. These compounds have been studied extensively for their potential as neuropeptide S receptor antagonists, which are useful in treating substance abuse disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[3,4-a]pyrazine derivatives typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the formation of a domino imine, followed by intramolecular annulation and an Ugi-azide reaction . Another approach includes the oxidative ring-opening process of 1H-pyrazoles to form 3-diazenylacrylonitrile derivatives .
Industrial Production Methods
Industrial production methods for oxazolo[3,4-a]pyrazine derivatives are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Oxazolo[3,4-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oxazolo[3,4-a]pyrazine derivatives into their reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for these compounds.
Common Reagents and Conditions
Common reagents used in the reactions of oxazolo[3,4-a]pyrazine derivatives include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives .
科学研究应用
Oxazolo[3,4-a]pyrazine derivatives have a wide range of scientific research applications:
作用机制
The mechanism of action of oxazolo[3,4-a]pyrazine derivatives involves their interaction with neuropeptide S receptors. These receptors are G protein-coupled receptors that modulate various neurobiological functions. By acting as antagonists, oxazolo[3,4-a]pyrazine derivatives inhibit the activity of neuropeptide S receptors, thereby reducing the effects of neuropeptide S on locomotion, anxiety, and drug abuse .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Another variant with distinct biological activities.
Uniqueness
Oxazolo[3,4-a]pyrazine derivatives are unique due to their potent activity as neuropeptide S receptor antagonists. This specific activity makes them valuable tools for research in neurobiology and potential therapeutic agents for treating substance abuse disorders .
属性
IUPAC Name |
N-benzyl-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(27-18-20-10-4-1-5-11-20)28-16-17-29-23(19-28)26(32-25(29)31,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWKKIZKTUNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)NCC3=CC=CC=C3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)


![3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)

